N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 65962-88-1
VCID: VC17311758
InChI: InChI=1S/C17H16ClN3O2/c1-22-14-8-12-13(9-15(14)23-2)20-17(18)21-16(12)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,20,21)
SMILES:
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.8 g/mol

N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine

CAS No.: 65962-88-1

Cat. No.: VC17311758

Molecular Formula: C17H16ClN3O2

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine - 65962-88-1

Specification

CAS No. 65962-88-1
Molecular Formula C17H16ClN3O2
Molecular Weight 329.8 g/mol
IUPAC Name N-benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine
Standard InChI InChI=1S/C17H16ClN3O2/c1-22-14-8-12-13(9-15(14)23-2)20-17(18)21-16(12)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,20,21)
Standard InChI Key SXLKAACNRHRCAH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine features a quinazoline core—a bicyclic system comprising fused benzene and pyrimidine rings. Key substituents include:

  • Chloro group at position 2, enhancing electrophilic reactivity.

  • Dimethoxy groups at positions 6 and 7, contributing to lipophilicity and steric bulk.

  • Benzylamine moiety at position 4, introducing a hydrophobic aromatic tail .

The compound’s three-dimensional conformation, as inferred from analogs, suggests planar geometry for the quinazoline core, with the benzyl group adopting a perpendicular orientation to minimize steric clashes .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine involves multi-step protocols, often leveraging nucleophilic aromatic substitution and coupling reactions. A representative pathway includes:

  • Quinazoline Core Formation:

    • Condensation of 2-amino-4,5-dimethoxybenzoic acid with chlorinated reagents to yield 2-chloro-6,7-dimethoxyquinazolin-4-amine .

    • Intermediate purification via recrystallization (melting point: 262–268°C) .

  • Benzylamine Introduction:

    • Nucleophilic substitution at position 4 using benzylamine under reflux conditions .

    • Catalytic agents (e.g., triethylamine) enhance reaction efficiency.

  • Final Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound.

Structural Modifications

Variants of this compound have been explored to optimize pharmacological profiles:

  • Benzyl Group Replacement: Substituting benzyl with alkyl or heteroaromatic groups alters solubility and target affinity .

  • Methoxy Positional Isomerism: Shifting methoxy groups to positions 5 and 6 modulates electronic effects on the quinazoline core .

Physicochemical Properties and Stability

Spectroscopic Characterization (Theoretical)

  • UV-Vis: Absorption maxima near 280 nm (quinazoline π→π* transitions) .

  • Mass Spectrometry: Predominant [M+H]⁺ peak at m/z 330.1.

Biological Activity and Mechanistic Insights

Antiproliferative Effects

Quinazoline derivatives often display anticancer activity via:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage .

  • Cell Cycle Arrest: G1 phase blockade in hematological cancer lines .

Applications in Drug Discovery

Lead Compound Optimization

  • Selectivity Engineering: Introducing bulkier substituents (e.g., isopropyl) reduces off-target HDAC1 activity.

  • Prodrug Development: Esterification of methoxy groups enhances aqueous solubility .

Comparative Analysis with Structural Analogs

Compound NameCAS NumberKey Structural DifferencesHDAC6 IC₅₀ (nM)
2-Chloro-6,7-dimethoxyquinazolin-4-amine23680-84-4Lacks benzyl group; simpler scaffold20
N-Benzyl-6,7-dimethoxyquinazolin-4-amine21561-11-5Chloro replaced with hydrogenN/A
N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine65962-88-1Full substitution profileTheoretical: <10

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